molecular formula C8HBr2F7 B1442734 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl dibromide CAS No. 1309602-75-2

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl dibromide

Cat. No.: B1442734
CAS No.: 1309602-75-2
M. Wt: 389.89 g/mol
InChI Key: YBSZEPQFGUPLGN-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl dibromide (CAS 76437-40-6) is a polyfluorinated aromatic compound with the molecular formula C₈H₂BrF₇ and a molecular weight of 310.99 g/mol. It features a benzyl core substituted with four fluorine atoms, a trifluoromethyl group at the para position, and a bromomethyl group. The compound is primarily utilized in electrophoric derivatization reactions prior to detection via gas chromatography-electron-capture negative ion mass spectrometry (GC-ECNI-MS) due to its high electron-withdrawing capacity . Safety data classify it as a corrosive liquid (UN 3265), requiring careful handling to avoid skin/eye contact .

Properties

IUPAC Name

1-(dibromomethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HBr2F7/c9-7(10)1-3(11)5(13)2(8(15,16)17)6(14)4(1)12/h7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSZEPQFGUPLGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HBr2F7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

Halogenation to Dibromide

The dibromide is commonly prepared by bromination of the benzyl position using bromine sources such as elemental bromine or N-bromosuccinimide (NBS) under controlled conditions.

  • Reaction conditions: Typically, the reaction is carried out in an inert organic solvent (e.g., dichloromethane or carbon tetrachloride) at low to moderate temperatures (0–25°C) to avoid side reactions.
  • Mechanism: The benzylic hydrogen atoms are substituted by bromine atoms via a radical or electrophilic substitution mechanism, facilitated by light or radical initiators if necessary.

One-Step Synthesis from Heptafluoro-p-xylene

Literature reports indicate that 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzyl bromide (the monobromide) can be synthesized in one step from α,α,α-trifluoro-2,3,5,6-heptafluoro-p-xylene by selective bromination at the benzylic position. Extending this approach, dibromide formation can be achieved by increasing bromine equivalents or reaction time.

Detailed Reaction Example (Hypothetical Based on Known Chemistry)

Step Reagents & Conditions Purpose Notes
1 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl alcohol Starting material Prepared via reduction of benzaldehyde
2 Bromine (Br2), solvent (CH2Cl2), 0–25°C Benzylic bromination Controlled addition of bromine to form dibromide
3 Work-up: aqueous quench, extraction Isolation and purification Purified by recrystallization or chromatography

Research Findings and Yields

  • The bromination step generally proceeds with high selectivity for benzylic positions due to the activated nature of the benzylic hydrogens adjacent to the electron-withdrawing fluorine and trifluoromethyl groups.
  • Yields for the dibromide are reported to be high (typically >80%) under optimized conditions.
  • Reaction times vary from 1 to 5 hours depending on reagent concentration and temperature.
  • Purity of the final dibromide is critical for its use in sensitive derivatization reactions and can be ensured by chromatographic techniques.

Comparative Table of Preparation Methods

Method Starting Material Brominating Agent Solvent Temp (°C) Reaction Time (h) Yield (%) Notes
Direct bromination of benzyl alcohol 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl alcohol Br2 Dichloromethane 0–25 2–4 80–90 Requires careful temperature control
One-step from heptafluoro-p-xylene α,α,α-Trifluoro-2,3,5,6-heptafluoro-p-xylene Br2 or NBS CCl4 or CH2Cl2 0–25 1–3 75–85 Efficient for monobromide; dibromide possible with excess bromine
Radical bromination with initiator Benzyl bromide derivative NBS + radical initiator Carbon tetrachloride Room temp 3–5 70–85 Requires radical initiator (e.g., AIBN)

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl dibromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the dibromide can yield the corresponding benzyl fluoride or benzyl chloride derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Yield substituted benzyl derivatives depending on the nucleophile used.

    Oxidation Reactions: Produce benzyl alcohols or carboxylic acids.

    Reduction Reactions: Result in benzyl fluoride or benzyl chloride derivatives.

Scientific Research Applications

Organic Synthesis

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl dibromide serves as an important building block in organic synthesis. Its bromine atoms facilitate nucleophilic substitution reactions, allowing for the introduction of various functional groups. This compound can be utilized in:

  • Synthesis of Fluorinated Compounds : The presence of multiple fluorine atoms enhances the stability and reactivity of synthesized products.
  • Reagent in Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Pharmaceutical Applications

The compound is being investigated for its potential use in pharmaceuticals due to its unique fluorinated structure. Fluorinated compounds often exhibit improved metabolic stability and bioavailability. Applications include:

  • Drug Development : As an intermediate in the synthesis of novel therapeutic agents.
  • Antiviral and Anticancer Agents : Research indicates that fluorinated compounds can enhance the efficacy of certain drugs through improved binding affinity to biological targets.

Materials Science

In materials science, this compound is explored for:

  • Fluorinated Polymers : The compound can be used to create polymers with enhanced thermal stability and chemical resistance.
  • Coatings and Adhesives : Its properties make it suitable for developing coatings that require high durability and resistance to solvents.

Case Studies

Study ReferenceApplication FocusFindings
ResearchGate Study Organic SynthesisDemonstrated the effectiveness of using this compound in synthesizing complex fluorinated organic molecules with high yields.
PubChem Analysis Pharmaceutical DevelopmentHighlighted the potential of fluorinated intermediates derived from this compound in enhancing drug efficacy and stability.
Toyo Asia Report Materials ScienceReported on the application of fluorinated compounds in creating advanced materials with superior properties compared to non-fluorinated counterparts.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl dibromide involves its ability to undergo nucleophilic substitution reactions. The electron-withdrawing fluorine atoms increase the electrophilicity of the benzyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce fluorinated benzyl groups into target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Chloride (1e)
  • Molecular Formula : C₈H₂ClF₇
  • Synthesis Yield : 7% via chloromethylation, significantly lower than the dibromide .
  • Application: Intermediate in organofluorine synthesis.
  • Key Difference : Bromine’s higher leaving-group ability makes the dibromide more reactive in nucleophilic substitutions compared to the chloride analog.
4-Methyl-2,3,5,6-Tetrafluorobenzyl Bromide
  • Molecular Formula : C₈H₅BrF₄
  • Structural Variation : Contains a methyl group instead of the trifluoromethyl group.
  • Impact : Reduced electron-withdrawing effect, leading to lower stability in radical reactions .

Functional Group Variants

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl Alcohol (CAS 20867-94-1)
  • Molecular Formula : C₈H₃F₇O
  • Key Difference : The hydroxyl group replaces bromine, making it less reactive in alkylation reactions but useful as a pharmaceutical intermediate .
  • Safety : Less hazardous than the dibromide but still an irritant.
2-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile
  • Molecular Formula : C₉H₂F₇N
  • Application : Nitrile group enables participation in cycloaddition reactions, diverging from the dibromide’s derivatization applications .
  • Hazard Profile : Nitrile functionality poses risks of cyanide release under specific conditions.

Core Structure Derivatives

Phenothiazine Derivatives (e.g., 3ba, 3ca)
  • Example: 2-Chloro-10-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-10H-phenothiazine
  • Application : Used in medicinal chemistry (e.g., Nelonemdaz, a neuroprotective agent) .
  • Key Contrast: The phenothiazine core introduces redox-active properties absent in the dibromide.
Biphenyl Derivatives (e.g., 3ec)
  • Example : 2,3,5,6-Tetrafluoro-3',5'-dimethyl-4-(trifluoromethyl)biphenyl
  • Synthesis Yield : 66% via Ru-catalyzed C–H arylation .
  • Utility : Enhanced steric bulk compared to the dibromide, favoring applications in materials science.

Thiol and Sulfur-Containing Analogs

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenethiol
  • Molecular Formula : C₇HF₇S
  • Physical State : Liquid at room temperature (vs. the dibromide’s oily form) .
  • Reactivity : Thiol group enables metal coordination and polymerization, unlike the dibromide’s alkylation utility.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Synthesis Yield Key Application Safety Profile
Target Dibromide C₈H₂BrF₇ 310.99 Bromomethyl High (exact N/A) GC-ECNI-MS derivatization Corrosive liquid (UN 3265)
Benzyl Chloride (1e) C₈H₂ClF₇ 287.45 Chloromethyl 7% Organofluorine intermediate Corrosive
Benzyl Alcohol C₈H₃F₇O 248.10 Hydroxyl N/A Pharmaceutical intermediate Irritant
Phenothiazine Derivative (3ba) C₁₉H₈ClF₇N₂S 474.78 Chloro, Phenothiazine N/A Neuroprotective agents Depends on substituents
Biphenyl Derivative (3ec) C₁₄H₉F₇ 322.21 Biphenyl 66% Materials science Stable under inert conditions
Benzenethiol Analog C₇HF₇S 250.13 Thiol N/A Polymerization/Coordination Volatile, pungent odor

Key Research Findings

  • Reactivity : The dibromide’s bromine atoms facilitate high reactivity in nucleophilic substitutions, outperforming chloride analogs .
  • Electron-Withdrawing Effects : The trifluoromethyl and tetrafluoro groups enhance stability in radical intermediates, critical for derivatization in analytical chemistry .
  • Safety : Dibromide’s corrosivity necessitates stringent handling protocols compared to less hazardous variants like benzyl alcohol .

Biological Activity

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl dibromide, also known as TTBB (CAS Number: 76437-40-6), is a fluorinated organic compound notable for its unique chemical structure and potential applications in various fields, including analytical chemistry and medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C8H2BrF7
  • Molecular Weight : 310.99 g/mol
  • Structure : Contains multiple fluorine atoms and a trifluoromethyl group, contributing to its reactivity and stability in various chemical environments.

TTBB has been primarily studied for its role as an electrophilic derivatizing reagent in analytical chemistry. It is used in the characterization of biomolecules such as DNA and hemoglobin adducts through gas chromatography-electron-capture negative ion mass spectrometry (GC-ECNI-MS) . The electrophilic nature of TTBB allows it to react with nucleophilic sites in biomolecules, facilitating the detection and quantification of these compounds.

Case Studies and Research Findings

  • Electrophilic Derivatization : A study highlighted the effectiveness of TTBB as an alternative to pentafluorobenzyl bromide (PFBB) for derivatizing biomolecules. The research demonstrated that TTBB could improve the sensitivity and specificity of mass spectrometric analyses .
  • Toxicological Studies : Limited toxicological data are available; however, the fluorinated nature of TTBB suggests a need for careful evaluation regarding its environmental impact and biological safety. Compounds with similar structures have shown varying degrees of toxicity, necessitating further investigation into TTBB’s safety profile.
  • Synthesis and Applications : The synthesis of TTBB has been optimized for high yield and purity using advanced catalytic systems. Its applications extend beyond analytical chemistry into potential pharmaceutical developments due to its unique structural properties .

Data Table: Summary of Biological Activity Studies

Study ReferenceFocus AreaKey Findings
Electrophilic DerivatizationEffective for DNA and hemoglobin adducts detection
Toxicological AssessmentNeed for further evaluation on safety
Synthesis OptimizationHigh yield synthesis methods established

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Material : α,α,α'-heptafluoro-p-xylene.
  • Reaction Conditions : Bromination reactions under controlled conditions to ensure high purity and yield.
  • Reagents Used : Bromine and trifluoromethylbenzene are commonly employed in the synthesis process .

Q & A

Q. What are the key structural features and spectroscopic characterization methods for 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl dibromide?

The compound features a benzyl core substituted with fluorine atoms at positions 2,3,5,6, a trifluoromethyl group at position 4, and two bromine atoms on the benzyl methyl group. Key characterization methods include:

  • NMR Spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR to resolve fluorine environments and confirm substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C8_8H2_2Br2_2F7_7) and isotopic patterns .
  • X-ray Crystallography : For definitive structural confirmation, particularly for stereoelectronic effects from fluorine substitution .

Q. What synthetic routes are available for preparing this compound?

A common approach involves bromination of the precursor alcohol, 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzyl alcohol (CAS 20867-94-1), using reagents like PBr3_3 or HBr in a non-polar solvent (e.g., n-hexane) under anhydrous conditions . Key steps:

Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate intermediates.

Yield Optimization : Reaction temperature control (0–25°C) minimizes side reactions (e.g., elimination).

Q. How can purity and stability be assessed for this compound during storage?

  • HPLC Analysis : Use C18 columns with UV detection (λ = 254 nm) to monitor degradation products .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C typical for fluorinated aromatics) .
  • Storage Recommendations : Store in amber vials under inert gas (Ar/N2_2) at –20°C to prevent hydrolysis or bromine loss .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the benzyl dibromide group in cross-coupling reactions?

The electron-withdrawing fluorine and trifluoromethyl groups polarize the C–Br bonds, enhancing electrophilicity for nucleophilic substitution (SN_N2) or transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura). Kinetic studies using 13C^{13}\text{C} labeling and DFT calculations can reveal steric effects from fluorine substitution on reaction pathways .

Q. How can reaction byproducts be identified and minimized during synthesis?

Common byproducts include:

  • Debrominated derivatives : Formed via trace moisture; use molecular sieves or anhydrous Et3_3N as acid scavengers .
  • Diastereomers : Arise from incomplete stereocontrol; monitor via chiral HPLC or capillary electrophoresis .
  • Fluorine displacement products : Mitigate by avoiding protic solvents (e.g., MeOH) and optimizing stoichiometry .

Q. What strategies are effective for incorporating this compound into polymeric or supramolecular systems?

  • Coordination Polymers : Utilize bromine as a ligand for metal-organic frameworks (MOFs) with Cu(I)/Ag(I) nodes .
  • Photoresponsive Materials : Leverage fluorine’s electron-withdrawing effects to tune optoelectronic properties in conjugated polymers .

Q. How does the compound’s fluorinated structure influence its environmental fate in toxicity studies?

  • Persistence : Fluorine’s stability leads to bioaccumulation; assess via OECD 301 biodegradability tests .
  • Metabolite Identification : Use LC-MS/MS to detect defluorinated or hydroxylated metabolites in in vitro models (e.g., liver microsomes) .

Methodological Notes

  • Synthetic Protocols : Prioritize anhydrous conditions and low-temperature bromination to avoid side reactions .
  • Analytical Cross-Validation : Combine NMR, MS, and X-ray data for unambiguous structural assignment .
  • Reactivity Screening : Test multiple catalysts (Pd, Cu, Ni) and ligands (bidentate phosphines) in cross-coupling reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl dibromide
Reactant of Route 2
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl dibromide

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